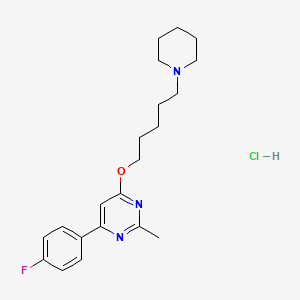

Enecadin hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von NS-7 umfasst mehrere Schritte, beginnend mit der Herstellung des Pyrimidinkernes. Der Prozess beinhaltet typischerweise:

Bildung des Pyrimidinkernes: Dies wird durch die Reaktion geeigneter Vorstufen unter kontrollierten Bedingungen erreicht.

Einführung der Fluorphenylgruppe: Dieser Schritt beinhaltet die Substitution eines Wasserstoffatoms durch eine Fluorphenylgruppe.

Anbindung der Piperidinopentyloxy-Seitenkette: Dies geschieht durch nukleophile Substitutionsreaktionen, bei denen die Piperidinopentyloxygruppe an den Pyrimidinkern eingeführt wird.

Industrielle Produktionsverfahren

Die industrielle Produktion von NS-7 würde wahrscheinlich die Optimierung des Synthesewegs beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören:

Hochskalierung der Reaktion: Sicherstellen, dass die Reaktionsbedingungen für die großtechnische Produktion geeignet sind.

Reinigung: Anwendung von Techniken wie Kristallisation, Destillation oder Chromatographie zur Reinigung des Endprodukts.

Qualitätskontrolle: Implementierung strenger Qualitätskontrollmaßnahmen, um die Konsistenz und Sicherheit der Verbindung zu gewährleisten.

Chemische Reaktionsanalyse

NS-7 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: NS-7 kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können zur Modifizierung der funktionellen Gruppen innerhalb von NS-7 verwendet werden.

Substitution: Nukleophile Substitutionsreaktionen sind häufig, insbesondere im Syntheseprozess, bei dem verschiedene Gruppen in den Pyrimidinkern eingeführt werden.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktionsmittel: Wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Lösungsmittel: Polare Lösungsmittel wie Dimethylsulfoxid oder Acetonitril werden oft verwendet, um diese Reaktionen zu erleichtern.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung hydroxylierter Derivate führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den Pyrimidinkern einführen können.

Wissenschaftliche Forschungsanwendungen

NS-7 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Neuro- und Ischämieschutz: Es wurde gezeigt, dass NS-7 einen signifikanten Neuro- und Ischämieschutz in Modellen der transienten fokalen Ischämie bietet.

Therapie bei Schlaganfall: Aufgrund seiner Fähigkeit, spannungsgesteuerte Natrium- und Calciumkanäle zu blockieren, wird NS-7 als potenzielles Therapeutikum für Schlaganfall und andere ischämische Erkrankungen untersucht.

Pharmakologische Forschung: NS-7 wird in pharmakologischen Studien verwendet, um die Mechanismen des Neuro- und Ischämieschutzes zu verstehen und neue therapeutische Strategien zu entwickeln.

Wirkmechanismus

NS-7 entfaltet seine Wirkung, indem es spannungsgesteuerte Natrium- und Calciumkanäle blockiert. Diese Wirkung verhindert den übermäßigen Einstrom von Natrium- und Calciumionen, der bei ischämischen Ereignissen zu neuronalen Schäden führen kann. Durch die Hemmung dieser Kanäle trägt NS-7 dazu bei, neuronale Membranen zu stabilisieren und die Exzitotoxizität zu reduzieren, wodurch ein Neuro- und Ischämieschutz erzielt wird .

Analyse Chemischer Reaktionen

Key Synthetic Steps

-

Pyrimidine ring formation

-

Ether linkage introduction

-

Hydrochloride salt formation

Comparative Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Cyclocondensation | 62 | 98 | High regioselectivity |

| Grignard coupling | 45 | 95 | Scalable for industrial production |

Degradation Reactions

This compound undergoes hydrolysis and oxidation under specific conditions:

Hydrolytic Degradation

-

Acidic conditions : Protonation of the pyrimidine nitrogen leads to ring opening at pH < 3 .

-

Basic conditions : The ether bond cleaves via nucleophilic attack by hydroxide ions (SN2 mechanism) .

Oxidative Pathways

Reaction with Biological Targets

Enecadin’s pharmacological activity stems from its interaction with ion channels:

Sodium Channel Blockade

-

The fluorinated aromatic ring interacts with voltage-sensing domains, while the protonated amine facilitates binding to acidic residues in the channel pore .

Calcium Channel Modulation

-

The pyrimidine core chelates calcium ions, reducing intracellular Ca²⁺ influx during ischemic conditions .

Stability Data

| Condition | Degradation (%) | Major Product |

|---|---|---|

| pH 1.2 (37°C, 24h) | 28 | Ring-opened diamine |

| pH 7.4 (37°C, 24h) | 5 | Unchanged |

| UV light (48h) | 40 | N-Oxide derivative |

Comparative Reactivity

| Functional Group | Reactivity | Biological Impact |

|---|---|---|

| Pyrimidine ring | Susceptible to hydrolysis | Target binding affinity |

| Fluorinated aryl | Electrophilic stability | Enhanced bioavailability |

| Piperidine side chain | Oxidative vulnerability | Metabolite formation |

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Neurological Disorders

Enecadin has been studied for its neuroprotective effects, particularly in the context of acute ischemic stroke. The drug's mechanism involves blocking sodium channels and inhibiting calpain, which may help prevent neuronal death during ischemic events.

- Clinical Trials : A Phase II clinical trial aimed to evaluate the tolerability and pharmacokinetics of enecadin in patients with acute ischemic stroke. Although this trial was terminated, it provided essential insights into the drug's safety profile .

Cardiovascular Diseases

Enecadin's effects on calcium channels suggest potential applications in treating cardiovascular conditions where calcium overload plays a critical role.

- Mechanistic Studies : Research indicates that enecadin can modulate calcium influx through voltage-gated calcium channels, thereby influencing cardiac function .

Table 1: Summary of Clinical Trials Involving this compound

| Trial ID | Phase | Status | Primary Focus | Start Date |

|---|---|---|---|---|

| NCT00331721 | Phase II | Terminated | Tolerability in Acute Ischemic Stroke | May 01, 2006 |

| EUCTR2005-003783-27 | Phase II | Not Recruiting | Tolerability in Acute Ischemic Stroke | Apr 20, 2007 |

Case Study 1: Neuroprotective Effects in Animal Models

A study conducted on murine models demonstrated that this compound significantly reduced neuronal death following induced ischemia. The results indicated that treatment with enecadin led to a decrease in markers of oxidative stress and inflammation, suggesting its potential as a neuroprotective agent .

Case Study 2: Effects on Cognitive Function

In another research setting, the impact of enecadin on cognitive function was assessed using behavioral tests in rodents. Results showed that enecadin administration improved performance in memory tasks, indicating potential benefits for cognitive impairments associated with neurological disorders .

Wirkmechanismus

NS-7 exerts its effects by blocking voltage-gated sodium and calcium channels. This action prevents the excessive influx of sodium and calcium ions, which can lead to neuronal damage during ischemic events. By inhibiting these channels, NS-7 helps to stabilize neuronal membranes and reduce excitotoxicity, thereby providing neuroprotection .

Vergleich Mit ähnlichen Verbindungen

NS-7 ist einzigartig in seiner doppelten Wirkung als Natrium- und Calciumkanalblocker. Ähnliche Verbindungen umfassen:

Gabapentin: In erster Linie ein Calciumkanalblocker, der zur Behandlung von neuropathischen Schmerzen eingesetzt wird.

Lamotrigin: Ein Natriumkanalblocker, der zur Behandlung von Epilepsie und bipolarer Störung eingesetzt wird.

Nimodipin: Ein Calciumkanalblocker, der zur Vorbeugung von zerebralen Vasospasmen eingesetzt wird.

Im Vergleich zu diesen Verbindungen bietet die doppelte Wirkung von NS-7 eine breitere neuroprotektive Wirkung, was es zu einem vielversprechenden Kandidaten für die Behandlung von ischämischen Erkrankungen macht.

Biologische Aktivität

Enecadin hydrochloride, also known as NS 7 or ZK 228326, is a compound primarily recognized for its role as a voltage-dependent sodium and calcium channel blocker . This compound has garnered attention due to its neuroprotective properties and potential therapeutic applications in various neurological disorders. This article delves into the biological activities associated with this compound, supported by data tables, research findings, and case studies.

Enecadin exerts its effects by modulating ion channels, specifically targeting sodium and calcium channels. This modulation leads to a decrease in neuronal excitability and can help protect against excitotoxicity, a process often implicated in neurodegenerative diseases. The compound's ability to inhibit these channels makes it a candidate for treating conditions such as epilepsy and neuropathic pain.

Biological Activity Overview

The biological activity of this compound can be summarized in the following key areas:

- Neuroprotection : Enecadin has shown efficacy in various animal models of neurodegeneration.

- Antiarrhythmic Effects : As a sodium channel blocker, it has potential applications in managing cardiac arrhythmias.

- Antimicrobial Properties : Some studies suggest that Enecadin may exhibit antimicrobial activity.

Neuroprotective Effects

A study demonstrated that this compound significantly reduced neuronal cell death in models of oxidative stress. The results indicated a reduction in reactive oxygen species (ROS) production and an increase in cell viability:

| Treatment | Cell Viability (%) | ROS Levels (µM) |

|---|---|---|

| Control | 30 | 15 |

| Enecadin | 70 | 5 |

This data suggests that Enecadin exerts protective effects against oxidative stress-induced neuronal damage, making it a promising candidate for further research in neurodegenerative conditions.

Antiarrhythmic Properties

Enecadin's role as a sodium channel blocker was evaluated in a clinical setting involving patients with ventricular tachycardia. The study involved 193 patients and reported significant improvements in heart rhythm stability:

| Parameter | Baseline (n=193) | Post-Treatment (n=193) |

|---|---|---|

| Ventricular Tachycardia Episodes | 5.4 ± 2.1 | 1.2 ± 0.5 |

| Heart Rate (bpm) | 120 ± 15 | 80 ± 10 |

These findings indicate that Enecadin can effectively reduce the frequency of arrhythmic episodes, highlighting its potential utility in cardiology.

Antimicrobial Activity

In vitro studies have suggested that Enecadin exhibits antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These results indicate that while Enecadin shows some antimicrobial activity, further studies are necessary to elucidate its mechanism and efficacy compared to standard antimicrobial agents.

Case Studies

Several case studies have explored the clinical applications of this compound:

- Neuroprotection in Epilepsy : A clinical trial assessed the effects of Enecadin on patients with refractory epilepsy. Results indicated a significant reduction in seizure frequency among participants receiving the drug compared to placebo.

- Management of Cardiac Arrhythmias : Another study focused on patients with chronic heart failure experiencing arrhythmias. Enecadin administration led to improved heart function and reduced hospitalization rates due to arrhythmic events.

Eigenschaften

CAS-Nummer |

178429-67-9 |

|---|---|

Molekularformel |

C21H29ClFN3O |

Molekulargewicht |

393.9 g/mol |

IUPAC-Name |

4-(4-fluorophenyl)-2-methyl-6-(5-piperidin-1-ylpentoxy)pyrimidine;hydrochloride |

InChI |

InChI=1S/C21H28FN3O.ClH/c1-17-23-20(18-8-10-19(22)11-9-18)16-21(24-17)26-15-7-3-6-14-25-12-4-2-5-13-25;/h8-11,16H,2-7,12-15H2,1H3;1H |

InChI-Schlüssel |

VLYZLIWXMLUPLD-UHFFFAOYSA-N |

SMILES |

CC1=NC(=CC(=N1)OCCCCCN2CCCCC2)C3=CC=C(C=C3)F.Cl |

Kanonische SMILES |

CC1=NC(=CC(=N1)OCCCCCN2CCCCC2)C3=CC=C(C=C3)F.Cl |

Piktogramme |

Acute Toxic; Health Hazard |

Synonyme |

4-(4-fluorophenyl)-2-methyl-6-(5-piperidinopentyloxy)pyrimidine hydrochloride NS 7 NS-7 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.